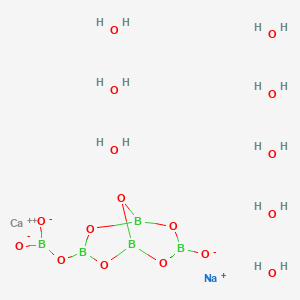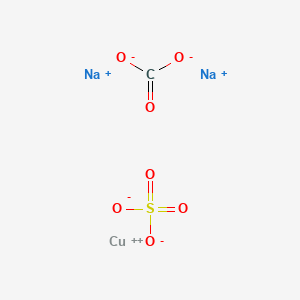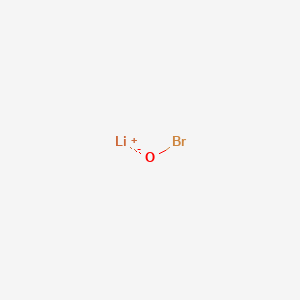
CESIUM THIADECABORANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium thiadecaborane is a chemical compound with the formula B9CsS. It is a colorless crystalline solid known for its unique chemical and physical properties. This compound is widely used in organic synthesis and plays a crucial role in various research fields due to its high thermal stability and excellent electron-accepting properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cesium thiadecaborane can be synthesized through various methods. One common approach involves the reaction of cesium hydroxide with thiadecaborane under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of temperature and pressure. The process involves the careful addition of cesium hydroxide to a solution of thiadecaborane, followed by purification steps to isolate the desired product. The use of advanced purification techniques, such as crystallization and distillation, ensures high purity of the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Cesium thiadecaborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state boron compounds.
Reduction: Lower oxidation state boron compounds.
Substitution: Various substituted boron compounds
Aplicaciones Científicas De Investigación
Cesium thiadecaborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. Its unique properties make it valuable in the development of new synthetic methods.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the study of boron-based drugs and their interactions with biological molecules.
Medicine: It is being investigated for its potential use in medical applications, including as a component in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of advanced materials, including high-performance ceramics and electronic components
Mecanismo De Acción
The mechanism by which cesium thiadecaborane exerts its effects involves its ability to act as a Lewis acid, facilitating various chemical reactions. It interacts with molecular targets by accepting electrons, which can lead to the formation of new chemical bonds. This property is particularly useful in catalysis and the development of new synthetic pathways .
Comparación Con Compuestos Similares
Cesium Borohydride (CsBH4): Known for its use in hydrogen storage and as a reducing agent.
Cesium Carbonate (Cs2CO3): Widely used as a base in organic synthesis.
Cesium Fluoride (CsF): Used as a source of fluoride ions in various chemical reactions.
Uniqueness of Cesium Thiadecaborane: this compound stands out due to its unique combination of high thermal stability and excellent electron-accepting properties. These characteristics make it particularly valuable in applications requiring robust and efficient chemical reactions, such as in the synthesis of boron-containing compounds and advanced materials .
Propiedades
Número CAS |
11092-86-7 |
|---|---|
Fórmula molecular |
B9CsS |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
cesium;[[[[[[($l^{1} |
InChI |
InChI=1S/B9S.Cs/c1-3-5-7-9-10-8-6-4-2;/q-1;+1 |
Clave InChI |
FPOIHTHYDSFYCY-UHFFFAOYSA-N |
SMILES |
[B-][B][B][B][B]S[B][B][B][B].[Cs+] |
SMILES canónico |
[B-][B][B][B][B]S[B][B][B][B].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Sodium;4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-2-(2,4-dinitroanilino)-5-sulfobenzenesulfonate](/img/structure/B576475.png)


